molecular formula C13H16N2O3S B15106522 1-(4-butoxybenzenesulfonyl)-1H-imidazole

1-(4-butoxybenzenesulfonyl)-1H-imidazole

Cat. No.: B15106522
M. Wt: 280.34 g/mol
InChI Key: YXJXYTNOIJUCKI-UHFFFAOYSA-N
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Description

1-(4-Butoxybenzenesulfonyl)-1H-imidazole is a chemical compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a butoxy group attached to a benzenesulfonyl moiety, which is further connected to an imidazole ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of 1-(4-butoxybenzenesulfonyl)-1H-imidazole typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-butoxybenzenesulfonyl chloride, which is a key intermediate.

    Reaction with Imidazole: The 4-butoxybenzenesulfonyl chloride is then reacted with imidazole in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and cost-effectiveness.

Chemical Reactions Analysis

1-(4-Butoxybenzenesulfonyl)-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding sulfonamide derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the butoxy group can be replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the type of reaction and the reagents used.

Scientific Research Applications

1-(4-Butoxybenzenesulfonyl)-1H-imidazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-butoxybenzenesulfonyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to the disruption of biological processes. For example, it may inhibit enzymes involved in cell division, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(4-Butoxybenzenesulfonyl)-1H-imidazole can be compared with other similar compounds, such as:

    4-Butoxybenzenesulfonyl chloride: This compound is a key intermediate in the synthesis of this compound and shares similar structural features.

    Sulfonamide derivatives: These compounds have similar sulfonamide functional groups and exhibit comparable chemical reactivity and biological activities.

    Imidazole derivatives: Compounds with imidazole rings share similar structural features and can exhibit similar biological activities.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H16N2O3S

Molecular Weight

280.34 g/mol

IUPAC Name

1-(4-butoxyphenyl)sulfonylimidazole

InChI

InChI=1S/C13H16N2O3S/c1-2-3-10-18-12-4-6-13(7-5-12)19(16,17)15-9-8-14-11-15/h4-9,11H,2-3,10H2,1H3

InChI Key

YXJXYTNOIJUCKI-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)S(=O)(=O)N2C=CN=C2

Origin of Product

United States

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